cefetamet
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Overview
Description
Cefetamet is a third-generation cephalosporin antibiotic known for its broad-spectrum activity against various Gram-positive and Gram-negative bacteria. It is particularly effective against pathogens such as Neisseria gonorrhoeae, Haemophilus influenzae, and Enterobacteriaceae . This compound is often administered in the form of its prodrug, this compound pivoxil, which is orally active and hydrolyzed in the body to release the active compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cefetamet pivoxil involves several key steps. One common method includes reacting (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid with p-nitrophenol, followed by the addition of 7-aminocephalosporanic acid (7-ADCA) and subsequent agitation for reaction . The resulting compound is then further processed to obtain this compound pivoxil hydrochloride.
Industrial Production Methods
Industrial production of this compound pivoxil hydrochloride typically involves the preparation of dispersible tablets. These tablets are composed of this compound pivoxil hydrochloride, microcrystalline cellulose, polyvinylpolypyrrolidone, calcium hydrophosphate, sodium starch glycolate, silicon dioxide, magnesium stearate, and steviosin . The formulation ensures good dispersion, rapid disintegration, and high bioavailability.
Chemical Reactions Analysis
Types of Reactions
Cefetamet undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involving this compound can occur, particularly at the amino and methoxyimino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions include oxidized this compound derivatives, reduced forms of this compound, and substituted this compound compounds with modified functional groups .
Scientific Research Applications
Cefetamet has a wide range of scientific research applications:
Mechanism of Action
Cefetamet exerts its antibacterial effects by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall. This is achieved by binding to one or more of the penicillin-binding proteins (PBPs), which are essential for cell wall synthesis . The inhibition of PBPs leads to the weakening of the bacterial cell wall, resulting in cell lysis and death .
Comparison with Similar Compounds
Cefetamet is compared with other third-generation cephalosporins such as cefadroxil, cefaclor, cefixime, cefdinir, and ceftibuten . While all these compounds share a similar mechanism of action, this compound is unique in its high stability against extended-spectrum β-lactamases and its broad-spectrum activity against both Gram-positive and Gram-negative bacteria . This makes this compound particularly effective against resistant bacterial strains .
List of Similar Compounds
- Cefadroxil
- Cefaclor
- Cefixime
- Cefdinir
- Ceftibuten
Properties
CAS No. |
90712-47-3 |
---|---|
Molecular Formula |
C14H15N5O5S2 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H15N5O5S2/c1-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24-2)6-4-26-14(15)16-6/h4,8,12H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1 |
InChI Key |
MQLRYUCJDNBWMV-RWFJUVPESA-N |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)O |
SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |
Pictograms |
Irritant |
Synonyms |
2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido-3-desacetoxyceph-3-em-4-carboxylic acid cefetamet LY 97964 LY-97964 Ro 15-8074 Ro-15-8074 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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